Faropenem Sodium Salt Hemipentahydrate
Description
Historical Development and Classification of Beta-Lactam Antibiotics
The era of antibiotics began with Alexander Fleming's accidental discovery of penicillin from the mold Penicillium notatum in 1928. nih.govnhsjs.com This pivotal event laid the groundwork for the development of the beta-lactam class of antibiotics, which have become the most widely used group of antibacterial agents. nih.govwikipedia.org Beta-lactam antibiotics are characterized by the presence of a beta-lactam ring, a four-membered cyclic amide, which is crucial for their antibacterial activity. nhsjs.comwikipedia.org
Following the initial success of penicillin, further research led to the discovery and development of other major classes of beta-lactam antibiotics from various natural sources and through synthetic modifications. nih.gov These discoveries include cephalosporins from Cephalosporium acremonium, and carbapenems and monobactams from bacteria. nih.gov The continuous evolution of these antibiotics has been aimed at improving potency, broadening the spectrum of activity, and overcoming bacterial resistance mechanisms. nih.govresearchgate.net
Beta-lactam antibiotics are systematically classified based on the structure of their core bicyclic ring system. wikipedia.org This classification helps in understanding their spectrum of activity and resistance profiles.
Table 1: Classification of Major Beta-Lactam Antibiotic Classes
| Class | Core Ring Structure | Description |
| Penams | A beta-lactam ring fused to a saturated five-membered thiazolidine (B150603) ring. wikipedia.org | The original class of beta-lactams, including Penicillin and its derivatives. wikipedia.org |
| Cephems | A beta-lactam ring fused to an unsaturated six-membered dihydrothiazine ring. wikipedia.org | Includes cephalosporins and cephamycins, known for their broad spectrum of activity. wikipedia.orgresearchgate.net |
| Carbapenems | A beta-lactam ring fused to an unsaturated five-membered pyrroline (B1223166) ring, with a carbon atom substituting the sulfur atom of the thiazolidine ring. wikipedia.orgnih.gov | Possess an exceptionally broad spectrum of antibacterial activity. researchgate.netresearchgate.net |
| Penems | A beta-lactam ring fused to an unsaturated five-membered 2,3-dihydrothiazole (B1197258) ring. wikipedia.org | A hybrid class that combines structural features of penicillins and cephalosporins. mdpi.com |
| Monobactams | A standalone, unfused beta-lactam ring. wikipedia.org | Unique in their monocyclic structure. researchgate.net |
Unique Structural Attributes and Positioning of Faropenem (B194159) within the Penem (B1263517) Subclass
Faropenem belongs to the penem subclass, a group of synthetic beta-lactam antibiotics that are structurally distinct from other classes like penicillins and carbapenems. wikipedia.orgmdpi.com The first penem was synthesized by R.B. Woodward as a hybrid structure, and they are not found in nature. mdpi.com
The core of a penem is a beta-lactam ring fused to a thiazoline (B8809763) ring. mdpi.com This differs from carbapenems, where the beta-lactam ring is fused to a pyrroline ring. mdpi.com The presence of a sulfur atom in the five-membered ring of penems, as opposed to a carbon atom in carbapenems, alters the ring's conformation, reduces intramolecular strain, and influences its chemical stability and pharmacokinetic properties. mdpi.comnih.gov
Faropenem itself possesses several unique structural features that enhance its antibacterial efficacy and stability:
C2 Side Chain : Faropenem has a tetrahydrofuran (B95107) ring as a neutral substituent at the C2 position. mdpi.com This specific side chain is crucial for its stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate some other beta-lactams like certain carbapenems. mdpi.com
Beta-Lactamase Stability : The penem nucleus provides intrinsic stability against many beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. mdpi.comresearchgate.net This stability allows Faropenem to remain effective against bacteria that have developed resistance to other beta-lactams. mdpi.comnih.gov
Oral Activity : Faropenem is an orally active antibiotic, a significant advantage over many broad-spectrum agents, such as carbapenems, which typically require parenteral administration. wikipedia.orgresearchgate.net
Table 2: Structural Comparison of Penems and Carbapenems
| Feature | Penems (e.g., Faropenem) | Carbapenems (e.g., Imipenem (B608078), Meropenem) |
| Fused Ring | Thiazoline ring (contains sulfur) mdpi.com | Pyrroline ring (contains carbon) mdpi.com |
| Atom at Position 1 | Sulfur nih.gov | Carbon nih.gov |
| Stability to DHP-I | Generally stable (e.g., Faropenem due to its C2 side chain) mdpi.com | Varies; some are susceptible to DHP-I inactivation (e.g., Imipenem) |
| Natural Occurrence | Fully synthetic mdpi.com | Originally derived from bacteria nih.gov |
Global Landscape of Antimicrobial Resistance and Rationale for Novel Beta-Lactam Agents
The rise of antimicrobial resistance (AMR) is a significant global public health threat, undermining the effectiveness of many life-saving antibiotics. nih.govmdpi.com Bacteria develop resistance through various mechanisms, including modifying the antibiotic's target, reducing cell permeability, or producing enzymes that inactivate the antibiotic. nih.gov
For beta-lactam antibiotics, the most widespread and clinically significant resistance mechanism is the production of beta-lactamase enzymes. researchgate.netnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. nih.gov The continuous evolution of these enzymes, from simple penicillinases to extended-spectrum beta-lactamases (ESBLs) and carbapenemases, has created multidrug-resistant (MDR) bacteria that are difficult to treat. mdpi.comnih.gov
Carbapenem-resistant Gram-negative bacteria, in particular, pose a severe threat due to their resistance to most available beta-lactams. mdpi.com This has created an urgent need for novel antimicrobial agents that can circumvent these resistance mechanisms. nih.gov
The rationale for developing new agents like Faropenem is clear:
Overcoming Resistance : Faropenem's inherent stability against hydrolysis by many common beta-lactamases, including ESBLs and AmpC, makes it a valuable option for treating infections caused by resistant pathogens. mdpi.comresearchgate.net
Broad Spectrum of Activity : It is effective against a wide range of both Gram-positive and Gram-negative bacteria, making it suitable for treating various community-acquired infections. truemeds.inncats.io
Preserving "Last-Resort" Antibiotics : The availability of an oral agent like Faropenem for community-acquired infections can help reduce the use of intravenous carbapenems, which are often considered "last-resort" antibiotics for severe, hospital-acquired infections. researchgate.net This stewardship is crucial to slow the development of resistance to carbapenems. researchgate.net
The development of novel beta-lactam antibiotics and beta-lactamase inhibitors is a critical strategy in the ongoing battle against bacterial resistance, ensuring that effective treatments remain available for future generations. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H30N2Na2O10S2 |
|---|---|
Molecular Weight |
616.6 g/mol |
InChI |
InChI=1S/2C12H15NO5S.2Na/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;/t2*5-,6-,7+,11-;;/m11../s1 |
InChI Key |
UMAYXSKJHVDDPK-DLFRNHPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na].[Na] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Faropenem Sodium Salt Hemipentahydrate
Chemo-Enzymatic and Stereoselective Synthetic Pathways
The absolute stereochemistry of Faropenem (B194159) is critical for its biological activity. Modern synthetic routes are designed to be highly stereoselective, establishing the required chirality at each stereocenter in a controlled manner. While purely chemical stereoselective methods currently dominate the industrial synthesis of Faropenem, the principles of chemo-enzymatic synthesis offer a powerful approach for future refinements. Chemo-enzymatic strategies integrate highly selective biological catalysts, such as enzymes, with traditional chemical reactions to perform challenging transformations with high precision and under mild conditions nih.govglycoexpresstech.com. For instance, lipase-catalyzed reactions are used for stereoselective epoxidation in the synthesis of related compounds, a technique that could be adapted to Faropenem synthesis frontiersin.org.
| Reaction Step | Description | Key Feature | Reference |
| Side-Chain Introduction | Reaction of the azetidinone core with an optically pure 2-(R)-tetrahydrofuran derivative. | Avoids the formation of hard-to-separate steric isomers. | google.com |
| Cyclization | Intramolecular Wittig reaction to form the bicyclic penem (B1263517) core. | Establishes the fused ring system with specific stereochemistry. | google.comgoogleapis.com |
| Deprotection | Removal of protecting groups from hydroxyl and carboxyl functions. | Often performed in a way that preserves the stereochemical integrity of the molecule. | scispace.comgoogle.com |
Novel Precursor Synthesis and Intermediate Characterization
The efficiency and success of the total synthesis of Faropenem rely heavily on the strategic selection and preparation of key precursors and intermediates. The synthesis typically starts from readily available materials, such as azetidinone, and proceeds through a multi-step sequence scispace.com.
A pivotal precursor is the chiral azetidinone (3R, 4R)-3-[(R)-1-tert-butyl dimethyl silyl (B83357) ethyl]-4-[(R)-acetoxyl] nitrogen heterocyclic din-2-ketone (4-AA) google.com. The synthesis involves the condensation of this precursor with a derivative of the side chain, such as R-(+)-thiotetrahydrofuryl-2-formic acid, often catalyzed by a zinc halide, to form a key thioester intermediate google.comgoogle.com. This intermediate is then acylated at the nitrogen atom. The choice of acylating agent is crucial; reagents like allyloxy oxalyl chloride or tert-butoxy (B1229062) oxalyl chloride are used to introduce a group that will participate in the subsequent cyclization reaction to form the penem ring system google.comgoogle.com. The resulting acyclic compound is a critical intermediate that is poised for the key ring-closing step. Characterization of these intermediates using spectroscopic methods is essential to ensure purity and correct structure before proceeding to the next step. For example, the final product, Faropenem sodium, is characterized by methods including 1H NMR spectroscopy to confirm its structure google.com.
| Precursor/Intermediate | IUPAC Name/Description | Role in Synthesis | Reference |
| 4-AA | (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one | Chiral building block; the core of the molecule. | google.comgoogle.com |
| Intermediate I | (3R, 4R)-3-[(R)-1-tert-butyldimethylsilylethyl]-4-[(R)-2-tetrahydrofuroylsulfenyl]azetidin-2-one | Formed by condensation of 4-AA with the side-chain precursor. | google.com |
| Intermediate II | Acylated derivative of Intermediate I | Precursor for the intramolecular Wittig cyclization. | google.comgoogle.com |
| R-(+)-thiotetrahydrofuryl-2-formic acid | R-(+)-thiotetrahydrofuryl-2-formic acid | Source of the C2 tetrahydrofuran (B95107) side chain. | google.com |
Derivatization Strategies for Enhanced Bioactivity and Stability
The chemical structure of Faropenem is the result of strategic design choices aimed at optimizing its antibacterial activity and chemical stability. The fusion of the β-lactam ring with a five-membered thiazolidine (B150603) ring, characteristic of penems, results in reduced ring strain compared to carbapenems like imipenem (B608078). This structural feature contributes to a lower susceptibility to degradation, enhancing the molecule's stability nih.gov.
The (R)-tetrahydrofuran substituent at the C2 position is a crucial derivatization that significantly improves chemical stability and is a key differentiator from other β-lactam antibiotics researchgate.net. Further research into enhancing Faropenem's properties has explored several derivatization strategies diva-portal.org. One approach involves the oxidation of the Faropenem molecule to create a more stable fragment that binds irreversibly to its target enzymes diva-portal.org. Another strategy focuses on replacing the sulfur atom in the penem ring with a different heteroatom, which could result in a more stable leaving fragment upon interaction with the target, potentially increasing its efficacy diva-portal.org. These modifications are designed to improve upon Faropenem's already efficient mechanism of action, which involves the rapid inactivation of L,D-transpeptidases, key enzymes in the cell wall synthesis of certain bacteria like Mycobacterium tuberculosis nih.gov.
| Structural Modification | Purpose | Observed/Potential Outcome | Reference |
| C2-(R)-tetrahydrofuran side chain | Enhance chemical stability. | Improved stability compared to imipenem. | researchgate.net |
| Oxidation of Faropenem | Create a more stable enzyme-bound fragment. | Investigated as a strategy to improve efficacy. | diva-portal.org |
| Heteroatom substitution in the 5-ring | Generate a more stable leaving fragment. | Investigated as a strategy to increase effectiveness. | diva-portal.org |
| Fusion of β-lactam and thiazolidine rings | Reduce intramolecular ring stress. | Lowered susceptibility to degradation. | nih.gov |
Green Chemistry Approaches and Process Optimization in Faropenem Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to pharmaceutical manufacturing mdpi.comjocpr.comijierm.co.in. In the context of Faropenem synthesis, process optimization is driven by the need for efficiency, cost-effectiveness, and environmental sustainability pharmafeatures.compharmtech.com.
| Traditional Method | Optimized/Green Approach | Advantage of Optimized Approach | Reference |
| Use of Silver Nitrate as a condensing agent. | Use of zinc halide catalysts or other non-silver-based methods. | Lower cost, avoids difficult-to-filter silver chloride waste. | google.comgoogle.com |
| Use of allyloxy oxalyl chloride for acylation. | Use of p-nitrobenzyl oxalyl chloride. | Prevents the formation of polymer impurities, improves yield. | google.com |
| Separate deprotection steps for hydroxyl and carboxyl groups. | One-pot catalytic hydrogenation to remove silyl and p-nitrobenzyl protecting groups. | Avoids organophosphorus impurities, simplifies purification. | google.com |
| Use of environmentally harmful solvents like benzene. | Use of alternative, greener solvents. | Reduced environmental impact and improved worker safety. | googleapis.com |
Polymorphism and Crystalline Form Control
The solid-state properties of an active pharmaceutical ingredient are critical, as they can influence stability, manufacturability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in pharmaceutical development nih.govdiamond.ac.uk. For Faropenem sodium, controlling the crystalline form is essential for ensuring product quality and stability google.com.
A specific, stable crystalline form of Faropenem sodium has been developed and characterized. This form provides excellent stability during storage and has good physical properties, such as being free-flowing, which is advantageous for the formulation process googleapis.comgoogle.com. The preparation of this specific polymorph is achieved through a controlled crystallization process. Typically, crude Faropenem sodium is dissolved in a minimal amount of distilled water. The solution is then cooled, and an anti-solvent, such as acetone, butanone, or methanol (B129727), is slowly added under agitation to induce the crystallization of the desired form google.com.
This crystalline solid has been characterized using various analytical techniques. Powder X-ray Diffraction (PXRD) provides a unique fingerprint of the crystal lattice. Differential Scanning Calorimetry (DSC) is used to determine its thermal properties, revealing a characteristic melting point, which for one form occurs with decomposition at approximately 167 °C google.com.
| Analytical Technique | Finding for Faropenem Sodium Crystalline Form | Significance | Reference |
| Differential Scanning Calorimetry (DSC) | Endothermic peak (melting/decomposition) at ~167 °C. An exothermic peak between 80-104 °C is also observed. | Defines the thermal stability and identity of the specific polymorph. | google.com |
| Crystallization Method | Dissolution in water followed by precipitation with an anti-solvent (e.g., acetone). | Provides a reliable method to consistently produce the desired stable crystalline form. | google.com |
| Physical Properties | Crystalline, free-flowing solid with excellent stability. | Ensures long-term quality of the drug substance and facilitates manufacturing of the final dosage form. | googleapis.comgoogle.com |
Molecular Mechanisms of Action of Faropenem Sodium Salt Hemipentahydrate
Interactions with Penicillin-Binding Proteins (PBPs)
The primary molecular targets of faropenem (B194159) are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.combohrium.com Peptidoglycan provides structural integrity to the bacterial cell wall. patsnap.com Faropenem's β-lactam ring mimics the D-alanine-D-alanine moiety of the natural PBP substrate. nih.gov This structural similarity allows faropenem to bind to the active site of PBPs, where the β-lactam ring is cleaved, forming a stable, covalent acyl-enzyme complex with a critical serine residue. nih.govresearchgate.netmdpi.com This irreversible binding inactivates the PBP, halting its enzymatic activity. mdpi.comyoutube.com
Faropenem exhibits a broad spectrum of activity which is attributed to its high binding affinity for multiple PBPs across various bacterial species. patsnap.com Generally, it shows a strong preference for high-molecular-weight PBPs (e.g., PBP1, PBP2, PBP3), which are the primary transpeptidases, over low-molecular-weight PBPs (e.g., PBP4, PBP5, PBP6). chemicalbook.comnih.gov
In Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, faropenem displays a high binding affinity for PBP1, followed by PBP3 and PBP2. bohrium.comnih.gov Studies on S. pneumoniae have shown that faropenem binds very strongly to most of its PBPs, with the notable exception of PBP2X. nih.govasm.orgdrugbank.comnih.gov However, this lower affinity for PBP2X does not appear to negatively impact the minimum inhibitory concentrations (MICs) against the tested strains. nih.govasm.orgnih.gov
In Gram-negative bacteria, the binding profile varies. For Escherichia coli, faropenem's highest affinity is for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. bohrium.comnih.gov In Proteus vulgaris, the highest binding affinity is observed for PBP4, followed by PBP1A, PBP2, and PBP3. bohrium.comnih.gov For Serratia marcescens, faropenem preferentially binds to PBP2 and PBP4. bohrium.comnih.gov This differential binding to essential PBPs in various pathogens underpins its broad-spectrum efficacy. nih.gov
Table 1: Faropenem PBP Binding Affinities in Various Bacterial Species
| Bacterial Species | PBP Binding Affinity Profile (in descending order) | Reference(s) |
|---|---|---|
| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | nih.gov, bohrium.com |
| Streptococcus pneumoniae | High affinity for PBP1, PBP3, PBP2; Lower affinity for PBP2X | nih.gov, nih.gov, bohrium.com |
| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | nih.gov, bohrium.com |
| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | nih.gov, bohrium.com |
The interaction between faropenem and PBPs is a classic example of irreversible enzyme inhibition. The structural basis of this interaction is the covalent acylation of the PBP's active site serine residue by the β-lactam ring of faropenem. researchgate.netmdpi.com The strained four-membered β-lactam ring is highly reactive and mimics the transition state of the natural D-Ala-D-Ala substrate of the PBP transpeptidase. nih.gov This mimicry facilitates the nucleophilic attack by the active site serine on the carbonyl carbon of the β-lactam ring. youtube.com The resulting covalent bond forms a stable penicilloyl-enzyme intermediate, which effectively renders the enzyme non-functional because the deacylation step is extremely slow. mdpi.com Additionally, the carboxyl group at the C3 position of the penem (B1263517) structure is thought to interact with a lysine (B10760008) residue within the PBP active site, further stabilizing the complex. mdpi.com
Inhibition of Bacterial Cell Wall Biosynthesis Pathways
The direct consequence of PBP inactivation by faropenem is the inhibition of the final and critical step in bacterial cell wall biosynthesis: the transpeptidation that cross-links the peptidoglycan strands. patsnap.comyoutube.com Peptidoglycan is a heteropolymer of repeating N-acetylglucosamine and N-acetylmuramic acid units, with peptide side chains attached to the N-acetylmuramic acid residues. youtube.com PBPs catalyze the formation of peptide bridges between these side chains, creating a strong, mesh-like structure that encases the bacterial cell and protects it from osmotic lysis. patsnap.comyoutube.com
By inhibiting the transpeptidase function of PBPs, faropenem prevents this cross-linking. patsnap.commdpi.com This blockage leads to the synthesis of a weakened, structurally deficient cell wall. patsnap.com In actively growing and dividing bacteria, this structural failure triggers the activity of autolytic enzymes (autolysins), which further degrade the existing peptidoglycan, culminating in cell lysis and bacterial death. patsnap.comyoutube.com The morphological changes observed in bacteria exposed to faropenem, such as the formation of spheroplasts or irregular septa, are direct visual evidence of this disruption in cell wall synthesis. bohrium.comnih.gov
Molecular Targets Beyond PBPs: Exploration of Ancillary Mechanisms
Furthermore, the neutral tetrahydrofuran (B95107) ring substituent at the C3 position contributes to faropenem's chemical stability and helps prevent its degradation by human renal dehydropeptidase-I (DHP-I). nih.govmdpi.com This is a notable difference from early carbapenems like imipenem (B608078), which are susceptible to DHP-I and require co-administration with a DHP-I inhibitor. researchgate.net This inherent stability is an important molecular property, though not a direct interaction with a bacterial target.
Comparative Molecular Dynamics of Faropenem and Other Carbapenem-Like Agents
Faropenem, as a penem, shares structural similarities with carbapenems like imipenem and meropenem (B701) but also possesses key differences that influence its biological and chemical properties. chemicalbook.comnih.gov One significant structural distinction is the presence of a sulfur atom in the five-membered ring of penems, whereas carbapenems have a carbon atom at this position. chemicalbook.comnih.gov This results in longer C-S bond lengths and smaller C-S-C bond angles compared to the C-C bonds in carbapenems, which reduces the intramolecular stress in the fused ring system of penems. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| Faropenem Sodium Salt Hemipentahydrate | Penem Antibiotic |
| Amoxicillin | Penicillin Antibiotic |
| Cefotaxime | Cephalosporin Antibiotic |
| Cefuroxime | Cephalosporin Antibiotic |
| Cilastatin | DHP-I Inhibitor |
| D-alanine-D-alanine | Peptidoglycan Precursor |
| Ertapenem | Carbapenem (B1253116) Antibiotic |
| Imipenem | Carbapenem Antibiotic |
| Lysine | Amino Acid |
| Meropenem | Carbapenem Antibiotic |
| N-acetylglucosamine | Monosaccharide |
| N-acetylmuramic acid | Monosaccharide |
| Penicillin G | Penicillin Antibiotic |
| Peptidoglycan | Bacterial Cell Wall Polymer |
| Serine | Amino Acid |
| Sulfanilamide | Sulfa Drug |
| Sulopenem | Penem Antibiotic |
Preclinical Pharmacological Investigations of Faropenem Sodium Salt Hemipentahydrate
In Vitro Antimicrobial Spectrum and Potency
The in vitro activity of faropenem (B194159) has been assessed against a wide array of clinically relevant bacteria, demonstrating a broad spectrum of activity that includes many common Gram-positive and Gram-negative pathogens. nih.govresearchgate.net
The potency of faropenem has been quantified through the determination of minimum inhibitory concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Faropenem has demonstrated notable activity against many members of the Enterobacteriaceae family, staphylococci, and streptococci. nih.gov Its activity is also maintained against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. nih.govoup.com However, it exhibits weaker activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. nih.govresearchgate.net
Specifically, MIC data has shown faropenem to be active against most members of the Enterobacteriaceae with MICs generally at or below 4 mg/L. nih.gov For staphylococci, MICs are lower for methicillin-susceptible Staphylococcus aureus (MSSA) (MIC90 = 0.12 mg/L) compared to methicillin-resistant Staphylococcus aureus (MRSA) (MIC90 = 2 mg/L). nih.gov The compound is also effective against streptococci, Neisseria spp., and Enterococcus faecalis. nih.gov Among anaerobic bacteria, faropenem shows the most potent activity against peptostreptococci and Clostridium perfringens (MIC90 ≤ 1 mg/L). nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Faropenem Against Various Bacterial Pathogens
| Bacterial Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|
| Escherichia coli | 0.03 - 8.0 | 0.5 | 1 |
| Klebsiella pneumoniae | 0.03 - 8.0 | - | - |
| Proteus mirabilis | 0.03 - 8.0 | - | - |
| ***Staphylococcus aureus* (MSSA)** | 0.06 - 0.125 | - | 0.12 |
| ***Staphylococcus aureus* (MRSA)** | 0.25 - 2 | - | 2 |
| Streptococcus pyogenes | 0.03 - 8.0 | - | - |
| Streptococcus pneumoniae | - | - | - |
| Haemophilus influenzae | - | 0.5 | 1 |
| Moraxella catarrhalis | - | - | 1 |
| Bacteroides fragilis | - | - | 4 |
| Clostridium perfringens | - | - | ≤ 1 |
| ***Peptostreptococcus* spp.** | - | - | ≤ 1 |
Data compiled from multiple sources. nih.govoup.comoup.com
Time-kill kinetic studies have been employed to assess the bactericidal or bacteriostatic nature of faropenem. These studies have demonstrated that faropenem exhibits bactericidal activity against a range of organisms, including Bacteroides fragilis, Escherichia coli, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. nih.govoup.com The rate of killing was observed to be most rapid against E. coli and slowest against B. fragilis. oup.comnih.gov This bactericidal action is characteristic of β-lactam antibiotics and appears to be time-dependent. oup.com
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent. Faropenem has been shown to exhibit a significant PAE against strains of E. coli, S. aureus, and Streptococcus pneumoniae. nih.govoup.com Notably, unlike many other β-lactams, faropenem demonstrates a PAE against Gram-negative organisms like E. coli. oup.com However, no significant PAE was observed for H. influenzae. nih.govoup.com The presence of β-lactamase production in some strains did not appear to affect the bactericidal activity of faropenem or the duration of its PAE. oup.com
Table 2: Post-Antibiotic Effect (PAE) of Faropenem
| Bacterial Strain | Concentration | PAE Duration (hours) |
|---|---|---|
| Escherichia coli | 4 x MIC | Significant |
| Staphylococcus aureus | 4 x MIC | Significant |
| Streptococcus pneumoniae | Multiple concentrations | Significant |
| Haemophilus influenzae | Multiple concentrations | Not significant |
Pharmacokinetic and Pharmacodynamic Modeling in In Vitro Systems and Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is crucial for understanding the relationship between drug exposure and its antimicrobial effect. For faropenem, as with other β-lactam antibiotics, the time that the free drug concentration remains above the MIC (fT>MIC) is a key pharmacodynamic parameter predicting efficacy. nih.govresearchgate.net
In a murine model of Bacillus anthracis inhalation, the f%T>MIC demonstrated the strongest correlation with survival compared to other PK/PD indices like the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) or the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). nih.govresearchgate.net In this model, 50%, 90%, and 99% efficacy corresponded to f%T>MIC values of 10.6%, 13.4%, and 16.4%, respectively. nih.govresearchgate.net
In a canine ex vivo model assessing urinary pharmacokinetics and pharmacodynamics against extended-spectrum β-lactamase (ESBL)-producing E. coli, the urinary bactericidal titers were found to correlate with the concentration of faropenem in the urine. nih.govmicrobiologyresearch.org
In Vivo Efficacy Studies in Non-Human Animal Models of Infection
The in vivo efficacy of faropenem has been evaluated in various animal models of infection, providing evidence of its potential therapeutic utility.
While specific studies on common murine sepsis or pneumonia models were not detailed in the provided search results, a lethal murine model of Bacillus anthracis inhalation postexposure serves as a robust example of faropenem's in vivo efficacy. In this model, faropenem demonstrated a high level of activity. nih.govresearchgate.net Mice challenged with an aerosol of B. anthracis spores and treated with faropenem showed a significant survival benefit. nih.govresearchgate.net The efficacy was directly correlated with the duration that plasma concentrations of the free drug exceeded the MIC of the infecting organism. nih.govresearchgate.net
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Preclinical ADME studies are fundamental to understanding the disposition of a drug candidate within an organism. In the case of faropenem, its bioavailability is reported to be between 72% and 84%, and it exhibits high plasma protein binding of 90% to 95%. In a murine model, the pharmacokinetics of faropenem were evaluated following intraperitoneal administration, with plasma concentrations being determined at various time points to establish pharmacokinetic parameters such as the area under the concentration-time curve (AUC). nih.govresearchgate.net
Metabolic Stability and Biotransformation in Hepatic Microsomes
Detailed preclinical data regarding the metabolic stability of faropenem in hepatic microsomes from animal models such as rats, dogs, or mice are not extensively reported in publicly available scientific literature. In vitro metabolic stability assays, typically using liver microsomes, are standard in drug discovery to predict hepatic clearance by measuring the rate of disappearance of a compound over time. However, specific parameters like in vitro half-life (t½) or intrinsic clearance (CLint) for faropenem in these systems have not been detailed in the reviewed sources.
While information on hepatic metabolism is limited, the primary pathway for faropenem biotransformation occurs in the kidneys. chemicalbook.comciplamed.comhospimax.com Faropenem is susceptible to hydrolysis by the enzyme dehydropeptidase-I (DHP-I), which is located in the brush border of renal proximal tubules. chemicalbook.comciplamed.comhospimax.com This enzymatic action cleaves the β-lactam ring of faropenem, leading to the formation of inactive metabolites. chemicalbook.com In preclinical and clinical studies, these metabolites have been detected in both plasma and urine, but at concentrations significantly lower than the parent drug. chemicalbook.com This renal metabolism is a key characteristic of the biotransformation profile of faropenem.
Tissue Distribution Profiles in Animal Models
The distribution of a drug into various tissues is a critical factor determining its efficacy and potential toxicity. For Faropenem, studies in animal models indicate that it distributes into several body tissues and fluids.
One study in rats found that the unbound concentrations of faropenem in the interstitial fluid of the lungs, muscle, and liver were similar to the unbound concentrations observed in plasma. nih.gov This suggests that the drug penetrates these key tissues effectively. Although quantitative data with specific tissue-to-plasma concentration ratios from comprehensive preclinical studies in species like rats or dogs are not detailed in the available literature, related human clinical data provides further insight. In human subjects, faropenem has been detected in a variety of tissues, including:
Sputum
Tonsil tissue
Maxillary sinus mucous membrane
Female genital organ tissues
Prostate tissue
Fluid from tooth extractions ciplamed.comhospimax.com
This wide distribution supports its potential use for infections in these various locations.
Excretion Pathways in Preclinical Species
The primary route of elimination for faropenem and its metabolites is through the kidneys. ciplamed.comhospimax.com Preclinical studies in animal models have quantified the extent of urinary excretion.
In a study involving healthy dogs, approximately one-third of an orally administered dose of faropenem was recovered in the urine within 12 hours. nih.gov The excretion was most rapid in the initial hours following administration. nih.govresearchgate.net The cumulative urinary excretion in dogs was observed to be 35.5% over a 12-hour period. nih.gov This rate is notably higher than the urinary excretion observed in humans, which is reported to be between 14% and 20%. nih.gov The differences in urinary recovery between species may be attributed to variations in absorption, distribution, and metabolism. nih.gov
The data from the canine model is summarized in the table below.
| Time Interval (Hours) | Mean Cumulative Urinary Excretion (%) |
|---|---|
| 0 - 4 | 25.3 |
| 4 - 8 | 34.3 |
| 8 - 12 | 35.5 |
Data sourced from a study in healthy dogs. The values represent the mean cumulative percentage of the administered dose excreted in the urine over the specified time intervals. nih.gov
Beyond urinary excretion of the parent drug, the inactive metabolites formed by the action of renal dehydropeptidase-I are also eliminated via the urine. ciplamed.comhospimax.com
Mechanisms of Antimicrobial Resistance to Faropenem Sodium Salt Hemipentahydrate
Beta-Lactamase-Mediated Resistance Mechanisms
The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic degradation by β-lactamases. jlabphy.org Faropenem's stability against these enzymes is a critical determinant of its antibacterial activity.
Faropenem (B194159) has demonstrated notable stability against a variety of β-lactamases, including Class A, C, and D enzymes such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. medwinpublishers.comnih.gov This stability allows it to retain activity against many Gram-negative bacteria that are resistant to other β-lactam antibiotics due to the production of these enzymes. nih.govnih.gov Specifically, faropenem is resistant to hydrolysis by common ESBLs like TEM, SHV, and CTX-M types. nih.gov Studies have shown that faropenem is highly stable against cephalosporinases derived from E. coli and P. vulgaris. nih.gov While faropenem is active against ESBL-producing Enterobacterales, it can be hydrolyzed by AmpC-producing members of this family in vitro. oup.com
Despite its general stability, faropenem is susceptible to hydrolysis by certain potent β-lactamases, particularly carbapenemases and metallo-β-lactamases (MBLs). jlabphy.orgmedwinpublishers.com MBLs, which are zinc-dependent Class B β-lactamases, are a primary cause of resistance to faropenem. medwinpublishers.com However, the rate of faropenem hydrolysis by MBLs has been reported to be five times lower than that of imipenem (B608078). medwinpublishers.comnih.gov
Kinetic studies have confirmed that faropenem is a substrate for the class A serine β-lactamase KPC-2 and the metallo-β-lactamases VIM-2 (a subclass B1 MBL) and L1 (a B3 MBL), although it is hydrolyzed less efficiently by KPC-2. jlabphy.orgnih.gov Crystallographic and NMR studies have revealed that the interaction of faropenem with these enzymes leads to the opening of the β-lactam ring. jlabphy.org In the case of KPC-2 and VIM-2, the tetrahydrofuran (B95107) (THF) ring of faropenem is also opened. jlabphy.org
Hydrolysis of Faropenem by Various β-Lactamases
| β-Lactamase Class | Enzyme Examples | Faropenem Stability/Susceptibility | References |
|---|---|---|---|
| Class A (ESBLs) | TEM, SHV, CTX-M | Generally Stable | nih.gov |
| Class A (Carbapenemase) | KPC-2 | Susceptible (less efficient hydrolysis) | jlabphy.orgnih.gov |
| Class B (Metallo-β-Lactamases) | VIM-2, L1, NDM-1 | Susceptible to hydrolysis | jlabphy.orgmedwinpublishers.comnih.gov |
| Class C (AmpC) | - | Generally Stable, but can be hydrolyzed by AmpC-producing Enterobacterales in vitro | medwinpublishers.comoup.com |
| Class D (Oxacillinases) | - | Generally Stable | medwinpublishers.com |
PBP Mutations and Alterations in Resistance Development
The bactericidal action of faropenem, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.govnih.gov Alterations in these target proteins can lead to reduced binding affinity of the antibiotic, thereby conferring resistance. nih.gov
In Streptococcus pneumoniae, resistance to β-lactams is associated with sequential alterations in PBPs. Faropenem has demonstrated high binding affinity for high-molecular-weight PBPs in various bacteria. nih.gov Specifically, in S. pneumoniae, it exhibits high affinity for PBP1A, PBP1B, and PBP3. nih.gov In E. coli, it shows the highest affinity for PBP2. Despite this, mutations in PBPs can still contribute to resistance by lowering the drug's affinity for its target.
Affinity of Faropenem for Penicillin-Binding Proteins (PBPs) in Various Bacteria
| Bacterial Species | PBP with Highest Affinity | Other PBPs with High Affinity | References |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1 | PBP3, PBP2 | |
| Escherichia coli | PBP2 | PBP1A, PBP1B, PBP3, PBP4 | |
| Proteus vulgaris | PBP4 | PBP1A, PBP2, PBP3 | |
| Serratia marcescens | PBP2 and PBP4 | - |
Outer Membrane Permeability and Porin Channel Modifications
For Gram-negative bacteria, the outer membrane presents a significant barrier that antibiotics must cross to reach their intracellular targets. The permeability of this membrane is largely determined by porin channels. Modifications in these porins, either through reduced expression or mutations that alter their function, can significantly decrease the intracellular concentration of an antibiotic, leading to resistance.
While faropenem is effective against many Gram-negative bacteria, poor outer membrane penetration can contribute to intrinsic resistance in some species, such as Pseudomonas aeruginosa. nih.gov In vitro studies have shown that induced resistance to faropenem in ESBL-producing E. coli can lead to cross-resistance to carbapenems. Whole-genome sequencing of these resistant isolates revealed non-synonymous changes in the ompC gene, which encodes for a major outer membrane porin. This suggests that alterations in porin channels are a key mechanism in the development of resistance to faropenem in Gram-negative bacteria.
Biofilm Formation and Faropenem Efficacy (Preclinical)
Based on the available search results, there is limited specific preclinical data focusing on the efficacy of faropenem against bacterial biofilms. While in vitro studies have demonstrated the broad-spectrum activity of faropenem against various planktonic bacteria, its effectiveness in penetrating and eradicating established biofilms has not been extensively detailed in preclinical models. Further research is needed to elucidate the potential role of faropenem in treating biofilm-associated infections.
Genetic Epidemiology of Faropenem Resistance Determinants
The spread of antibiotic resistance is largely driven by the dissemination of resistance genes. In the context of faropenem, the genetic determinants of resistance are often associated with β-lactamase production. In vitro studies have shown that exposure to faropenem can select for resistance in ESBL-producing E. coli, leading to cross-resistance to carbapenems. This is often linked to mutations in genes encoding outer membrane proteins, such as ompC.
A study investigating the in vitro development of faropenem resistance in E. coli isolates found that for ESBL-producing strains, resistance was associated with changes in the ompC gene. For a pan-susceptible isolate, a single nucleotide polymorphism in the envZ gene, which is involved in regulating porin expression, was identified. These findings highlight that the genetic basis for faropenem resistance can vary depending on the existing resistance mechanisms within the bacterial strain.
Global surveillance studies of meropenem-nonsusceptible Enterobacterales have identified the prevalence of various carbapenemase genes, such as those encoding MBLs (e.g., NDM), KPC, and OXA-48-like enzymes. The prevalence of these resistance determinants varies by geographical region. Given that faropenem is susceptible to hydrolysis by these enzymes, the epidemiology of these carbapenemase genes is directly relevant to the potential for faropenem resistance.
Cross-Resistance Potential with Other Beta-Lactam Antibiotics, particularly Carbapenems
The structural similarities between faropenem, a member of the penem (B1263517) class of antibiotics, and carbapenems raise significant concerns about the potential for cross-resistance. reactgroup.org Resistance mechanisms that affect carbapenems could potentially confer resistance to faropenem, and conversely, the development of resistance to faropenem may lead to reduced susceptibility to carbapenems. reactgroup.orgnih.gov This relationship is a critical consideration in the clinical application of faropenem, as carbapenems are often considered last-resort antibiotics for treating severe multidrug-resistant bacterial infections. reactgroup.org
Research has provided direct evidence supporting the development of cross-resistance. A key in-vitro study investigated the effects of induced faropenem resistance in specific strains of Escherichia coli, including three extended-spectrum beta-lactamase (ESBL)-producing isolates (CTX-M-15) and one pan-susceptible isolate. nih.gov By repeatedly exposing the bacteria to increasing concentrations of faropenem, resistance was induced. nih.gov Subsequent susceptibility testing revealed that the three ESBL-producing isolates that became resistant to faropenem also developed reduced susceptibility to carbapenems, including ertapenem, doripenem, meropenem (B701), and imipenem. nih.gov The pan-susceptible isolate, which lacks the ESBL enzyme, did not show this cross-resistance to carbapenems despite developing resistance to faropenem. nih.gov
This demonstrates that induced resistance to faropenem can directly cause cross-resistance to carbapenems in E. coli strains that already possess certain resistance mechanisms like CTX-M-15-type ESBL enzymes. nih.gov Whole-genome sequencing of the resistant isolates identified the genetic underpinnings for this change, revealing non-synonymous mutations in the ompC gene, which codes for an outer membrane porin, in the three ESBL-producing isolates. nih.gov In contrast, the pan-susceptible isolate had a single nucleotide polymorphism in the envZ gene. nih.gov The alteration of porin channels is a known mechanism of carbapenem (B1253116) resistance, as it restricts the entry of the antibiotic into the bacterial cell. youtube.com
The following table details the changes in Minimum Inhibitory Concentrations (MICs) observed in the study, illustrating the development of faropenem resistance and subsequent carbapenem cross-resistance in the ESBL-producing E. coli isolates.
Table 1: Development of Faropenem Resistance and Carbapenem Cross-Resistance in E. coli Isolates
| Isolate | ESBL Type | Initial Faropenem MIC (mg/L) | Final Faropenem MIC (mg/L) | Development of Reduced Carbapenem Susceptibility |
|---|---|---|---|---|
| NSF1 | CTX-M-15 | 2 | 64 | Yes |
| NSF2 | CTX-M-15 | 1 | 64 | Yes |
| NSF3 | CTX-M-15 | 2 | 64 | Yes |
| NSF4 | None (Pan-susceptible) | 1 | 64 | No |
Data sourced from a study on induced faropenem resistance. nih.gov
Further studies have shown that the activity of faropenem is affected by the presence of specific carbapenemases. While faropenem generally shows good activity against E. coli and Klebsiella species producing ESBLs, its efficacy is substantially reduced against strains producing certain carbapenem-hydrolyzing β-lactamases. oup.comoup.comukhsa.gov.uk Specifically, the introduction of NMC-A (a Class A carbapenemase) and IMP (a Class B metallo-β-lactamase) into E. coli has been shown to cause significant increases in faropenem MICs. oup.comoup.comukhsa.gov.uk Kinetic studies have confirmed that faropenem is a substrate for carbapenemases such as KPC-2 (Class A), VIM-2 (Class B1), and L1 (Class B3), meaning these enzymes can hydrolyze and inactivate the drug. nih.gov
Therefore, the potential for cross-resistance between faropenem and carbapenems is a well-documented phenomenon, primarily driven by two key mechanisms:
Enzymatic Degradation: The presence of certain carbapenemase enzymes (e.g., KPC, IMP, VIM) can lead to the inactivation of both carbapenems and faropenem. oup.comnih.gov
Reduced Permeability: Mutations in outer membrane porins, often selected for during the development of resistance to one agent, can restrict the entry of both types of antibiotics, leading to cross-resistance, particularly in combination with ESBL production. nih.gov
This evidence underscores the concern that widespread or unregulated use of faropenem could inadvertently select for and promote the spread of bacteria resistant to carbapenems, thereby compromising the effectiveness of this critical class of last-resort antibiotics. reactgroup.org
Advanced Analytical and Bioanalytical Methodologies for Faropenem Sodium Salt Hemipentahydrate
Chromatographic Techniques for Purity and Degradant Profiling
Chromatographic methods are indispensable for separating Faropenem (B194159) from its impurities and degradation products, providing critical data on its stability and quality.
Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a primary technique for the quantitative analysis of Faropenem in both bulk drug and pharmaceutical dosage forms. ijpcbs.comijpcbs.com Several validated RP-HPLC methods have been developed to ensure the drug's quality and are compliant with International Conference on Harmonisation (ICH) guidelines. ijpcbs.com
These methods typically utilize a C18 column as the stationary phase. ijpcbs.comijpcbs.comindexcopernicus.com The mobile phase compositions vary but often consist of a mixture of a buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. ijpcbs.comindexcopernicus.com Detection is commonly performed using a UV detector at wavelengths around 300 nm to 317 nm. ijpcbs.comindexcopernicus.comresearchgate.net The retention time for Faropenem in these systems is generally short, allowing for rapid analysis. indexcopernicus.com
Method validation studies have consistently demonstrated the linearity, precision, accuracy, and specificity of these HPLC methods. ijpcbs.comijpcbs.comindexcopernicus.com Linearity is typically established over a wide concentration range, for instance, from 80-600 µg/mL or 40-120 µg/ml. ijpcbs.comindexcopernicus.com The high recovery rates, often around 100%, underscore the accuracy of these analytical procedures. indexcopernicus.com A comparison with spectrophotometric methods has shown that HPLC provides compatible results for monitoring the degradation of faropenem. nih.gov
Interactive Table: HPLC Method Parameters for Faropenem Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Inertsil C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.com | Symmetry C18 (150mm x 4.6 mm, 5 µm) indexcopernicus.com | Inertsil ODS 3V C18 (250 mm X 4.6 mm, 5µ) ijprajournal.com |
| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v) ijpcbs.com | Phosphate buffer (pH 4.0):Acetonitrile (70:30 v/v) indexcopernicus.com | Methanol:Water (70:30 v/v) ijprajournal.com |
| Flow Rate | Not Specified | 0.9 mL/min indexcopernicus.com | 1 ml/min ijprajournal.com |
| Detection (UV) | 316 nm ijpcbs.com | 317 nm indexcopernicus.com | 309 nm ijprajournal.com |
| Retention Time | Not Specified | 3.051 min indexcopernicus.com | 7.47 min ijprajournal.com |
| Linearity Range | 80-600 µg/mL ijpcbs.com | 40-120 µg/mL indexcopernicus.com | 50-100 µg/mL ijprajournal.com |
| Recovery | Not Specified | 100.1% indexcopernicus.com | Not Specified |
While HPLC is more common for non-volatile compounds like Faropenem, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for identifying volatile impurities and degradation products. nih.govornl.gov GC-MS is particularly useful in profiling the complete chemical composition of a sample and identifying unknown components through their mass spectra. nih.govresearchgate.net
In the context of pharmaceutical analysis, GC-MS can be employed to detect residual solvents and other volatile organic impurities that may be present from the manufacturing process. The technique's high sensitivity and the ability to provide structural information make it invaluable for ensuring the purity and safety of the final drug product. nih.gov Although specific applications of GC-MS for Faropenem are not extensively detailed in the provided results, its general utility in pharmaceutical impurity profiling is well-established. researchgate.netlcms.cz
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental for confirming the chemical structure of Faropenem and for its quantitative determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules. nih.gov It provides insights into the connectivity of atoms and the three-dimensional structure of a molecule in solution, which is crucial for understanding its biological activity. nih.gov For a complex molecule like Faropenem, with multiple stereocenters, NMR is essential for confirming the correct stereochemistry.
While specific NMR conformational analysis studies on Faropenem were not found in the search results, NMR is a standard technique used in the structural elucidation of new chemical entities and their impurities. nih.gov The identification and structural characterization of impurities often involve a combination of mass spectrometry and NMR to unequivocally determine their structures. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying Faropenem, its metabolites, and impurities in various matrices. researchgate.netnih.gov
An LC-MS/MS method has been developed for the determination of Faropenem in human plasma and urine, demonstrating its utility in pharmacokinetic studies. nih.gov This method achieved a low limit of detection (5 ng/mL) and good linearity over a wide concentration range. nih.gov The use of electrospray ionization (ESI) in the positive ion mode is common for the analysis of such compounds. researchgate.netnih.gov
Furthermore, LC-MS/MS is instrumental in identifying related substances and degradation products. researchgate.net One study successfully identified five related substances in Faropenem sodium using a gradient HPLC method coupled with MS/MS detection. researchgate.net This approach is critical for quality control, as the impurity profile can change, especially under stress conditions like elevated temperatures. researchgate.net
Interactive Table: LC-MS/MS Method for Faropenem Analysis
| Parameter | Value |
| Technique | Liquid Chromatography/Electrospray Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Internal Standard | Cefalexin nih.gov |
| Sample Pre-treatment | Acetonitrile precipitation of plasma proteins nih.gov |
| Separation Column | C18 reversed-phase nih.gov |
| Mobile Phase | 0.1% formic acid-methanol (45:55, v/v) nih.gov |
| Detection Mode | Positive multiple reaction monitoring nih.gov |
| Linearity Range | 5-4000 ng/mL nih.gov |
| Limit of Detection | 5 ng/mL nih.gov |
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Faropenem in bulk and pharmaceutical formulations. researchgate.netrjptonline.org The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). For Faropenem sodium, the λmax has been reported to be around 300 nm in methanol. researchgate.net
Validation studies have confirmed that these spectrophotometric methods are linear, precise, and accurate over a specified concentration range, typically 10-50 µg/ml. researchgate.net The technique is also valuable for conducting stress degradation studies. By subjecting Faropenem to conditions such as acid, alkali, oxidation, and heat, the resulting degradation can be monitored by the change in absorbance, providing insights into the drug's stability. researchgate.net
Derivative spectrophotometry has also been employed to enhance the selectivity of the analysis, allowing for the determination of Faropenem in the presence of its degradation products by utilizing zero-crossing points. nih.gov This approach has shown good linearity, precision, and recovery, with results comparable to those obtained by HPLC. nih.gov
Interactive Table: UV-Visible Spectrophotometric Method Validation
| Parameter | Value |
| Solvent | Methanol researchgate.net |
| λmax | 300 nm researchgate.net |
| Linearity Range | 10-50 µg/mL researchgate.net |
| Recovery | 99.34-101.24% researchgate.net |
Another visible spectrophotometric method involves the reaction of Faropenem with Folin-Ciocalteu (F-C) reagent in an alkaline medium to form a blue-colored chromogen with a λmax at 745 nm. rjptonline.org This method has also been validated and successfully applied for the estimation of Faropenem in tablet formulations. rjptonline.org
Quantitative Bioanalytical Methods for Preclinical Sample Analysis
Quantitative bioanalytical methods are fundamental during the preclinical stages of drug development. nih.gov Their primary purpose is to provide reliable measurements of the drug and its metabolites in biological samples, which forms a scientific basis for evaluating potential drug candidates. nih.gov The development and validation of robust bioanalytical assays are critical to ensure the reliability of analytical results. nih.govnih.gov These methods involve multiple steps, from sample collection and preparation to the final analysis and data reporting. nih.gov In the early discovery and preclinical phases, the focus is often on developing simple, rapid assays with high throughput to screen and compare multiple compounds. nih.gov Proper validation of these methods demonstrates their performance and ensures that the data generated, such as pharmacokinetic parameters, are accurate and can be confidently used for decision-making. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the bioanalysis of drugs like faropenem in biological matrices due to its high selectivity and sensitivity. nih.govnih.gov This technique allows for the precise quantification of the analyte even at low concentrations, which is essential for pharmacokinetic studies. nih.gov
A sensitive and rapid LC-MS/MS method has been developed and validated for the determination of faropenem in human plasma and urine. nih.gov The process involves a straightforward sample preparation step where plasma proteins are precipitated using acetonitrile. nih.gov The analyte is then separated from other components in the sample using a reversed-phase C18 column and a specific mobile phase before being detected by electrospray ionization mass spectrometry. nih.gov This detection is performed in the positive multiple reaction monitoring mode, which enhances the specificity of the analysis. nih.gov To ensure accuracy, an internal standard, such as cefalexin, is used during the analysis. nih.gov The method has demonstrated excellent linearity over a specified concentration range and high recovery rates from plasma samples. nih.gov The successful application of this method has been crucial for evaluating the pharmacokinetic profile of faropenem. nih.govresearchgate.net
Table 1: Parameters of a Validated LC-MS/MS Method for Faropenem Quantification
| Parameter | Specification | Source |
|---|---|---|
| Biological Matrices | Human Plasma, Urine | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |
| Chromatographic Column | C18 reversed-phase | nih.gov |
| Mobile Phase | 0.1% Formic acid-methanol (45:55, v/v) | nih.gov |
| Detection | Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode | nih.gov |
| Internal Standard | Cefalexin | nih.gov |
| Linearity Range | 5-4000 ng/mL | nih.gov |
| Limit of Detection | 5 ng/mL | nih.gov |
| Extraction Recovery | Approximately 90% from human plasma | nih.gov |
Dissolution and Stability Testing Methodologies (Pre-formulation studies)
Pre-formulation studies, including dissolution and stability testing, are essential for characterizing the physicochemical properties of a drug substance like Faropenem Sodium Salt Hemipentahydrate. These studies provide critical information for formulation development.
Dissolution Testing Dissolution testing is performed to determine the rate at which the active pharmaceutical ingredient dissolves from a solid dosage form in a specified medium. For faropenem sodium tablets, a standard dissolution test is conducted using the Paddle method (USP Apparatus 2). nihs.go.jp The test is carried out in water as the dissolution medium at a controlled rotation speed. nihs.go.jp Samples of the medium are withdrawn at specified times, filtered, and then analyzed to quantify the amount of dissolved faropenem, typically using UV-visible spectrophotometry at its wavelength of maximum absorbance. nihs.go.jp
Table 2: Dissolution Test Parameters for Faropenem Sodium Tablets
| Parameter | Condition | Source |
|---|---|---|
| Apparatus | Paddle Method (USP Apparatus 2) | nihs.go.jp |
| Dissolution Medium | 900 mL of water | nihs.go.jp |
| Rotation Speed | 50 revolutions per minute | nihs.go.jp |
| Filter | Membrane filter with a pore size not exceeding 0.45 µm | nihs.go.jp |
| Quantification Method | Ultraviolet-visible Spectrophotometry | nihs.go.jp |
| Wavelength | 306 nm | nihs.go.jp |
Stability Testing Stability testing is conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a key component of these studies, where the drug is exposed to harsh conditions like acid, alkali, oxidation, heat, and light to identify potential degradation products and pathways. researchgate.netresearchgate.netrjptonline.org Studies have shown that faropenem is unstable under various stress conditions. researchgate.netrjptonline.org
The development of stability-indicating analytical methods is crucial for separating and quantifying the intact drug from its degradation products. researchgate.net Various chromatographic methods, including RP-HPLC and RP-UPLC, have been validated for this purpose. researchgate.netrjptonline.orgijpcbs.com Solid-state stability studies of faropenem have investigated its degradation kinetics under different temperature and relative humidity (RH) conditions. researchgate.net The fusion of the β-lactam and thiazolidine (B150603) rings in faropenem's structure is thought to reduce intra-ring stress, making it less susceptible to degradation compared to other similar compounds. researchgate.net
Table 3: Examples of Stability-Indicating Chromatographic Methods for Faropenem
| Method | Column | Mobile Phase | Detection (UV Wavelength) | Source |
|---|---|---|---|---|
| RP-HPLC | Inertsil C18 (150 mm x 4.6 mm, 5µ) | Phosphate buffer:methanol (55:45 v/v) | 316 nm | ijpcbs.com |
| RP-UPLC | End version C18 | 10mM Ammonium formate (B1220265) buffer (pH=3.5): ACN (65: 35 v/v) | 313 nm | rjptonline.org |
| LC | SGE make Wakosil C-18 AR (250 mm x 4.6 mm, 5 µm) | Acetate (B1210297) buffer (pH 3.5):methanol (65:35, v/v) | 305 nm | researchgate.net |
Advanced Structural and Computational Studies of Faropenem Sodium Salt Hemipentahydrate
Crystallographic Analysis and Polymorphism
Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms in a solid-state, which in turn influences the compound's stability, solubility, and bioavailability.
Detailed Research Findings: The crystalline structure of Faropenem (B194159) Sodium has been subject to detailed investigation. Patent literature describes a specific crystalline form of Faropenem sodium characterized by distinct peaks in its Infrared (IR) absorption spectrum and thermal behavior in Differential Scanning Calorimetry (DSC). google.com
The IR spectrum of this crystalline form shows characteristic absorption peaks at 3429, 2975, 1753, 1650, 1607, 1579, 1379, 1312, 1059, and 776 cm⁻¹. google.com These peaks correspond to the various functional groups and bonds within the molecule, providing a fingerprint for this specific crystal form.
Differential Scanning Calorimetry (DSC) analysis reveals important information about the thermal properties and potential polymorphism of the compound. Under a heating rate of 10°C/minute, the crystalline Faropenem sodium exhibits two significant thermal events:
An initial, mild exothermic peak between 80°C and 104°C, which is attributed to the loss of water of hydration (desolvation). google.com
A sharp endothermic peak with an onset at 164°C and a peak at 167°C, corresponding to the melting and simultaneous decomposition of the compound. google.com
The existence of a hemipentahydrate form (C12H14NNaO5S·2.5H2O) indicates that water molecules are an integral part of the crystal lattice, stabilizing the structure. pharmaffiliates.com Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for penem (B1263517) antibiotics. Different polymorphs can have different physicochemical properties. While specific polymorphic studies on Faropenem Sodium Salt Hemipentahydrate are not extensively detailed in publicly available literature, the characterization of its crystalline form through techniques like DSC and IR spectroscopy is a crucial step in identifying and controlling the desired solid-state form for pharmaceutical development. google.com
| Analytical Technique | Characteristic Peaks/Transitions | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | 3429, 2975, 1753, 1650, 1607, 1579, 1379, 1312, 1059, 776 cm⁻¹ | Vibrational modes of functional groups, fingerprint of the crystalline form. google.com |
| Differential Scanning Calorimetry (DSC) | Exothermic peak (onset 80°C, peak 104°C) | Loss of water of hydration. google.com |
| Endothermic peak (onset 164°C, peak 167°C) | Melting with decomposition. google.com |
Molecular Docking and Dynamics Simulations with Target Proteins (e.g., PBPs, Beta-Lactamases)
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as faropenem, and its protein targets. These methods are crucial for understanding the mechanism of action and the basis of bacterial resistance.
Detailed Research Findings: Faropenem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.govresearchgate.net However, the efficacy of β-lactams can be compromised by β-lactamase enzymes, which hydrolyze the β-lactam ring. nih.govresearchgate.net
Molecular docking studies simulate the binding pose of faropenem within the active site of PBPs and β-lactamases. researchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, studies on related β-lactam antibiotics have shown that stable complexes are formed with various PBPs, which is essential for their inhibitory activity. nih.govresearchgate.netnih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex over time, assessing the stability of the interaction. researchgate.netnih.gov MD simulations have been used to study the stability of various β-lactam antibiotics when bound to PBPs. nih.govresearchgate.net For example, simulations can reveal that a drug-PBP complex is more stable than the free protein, supporting a strong binding interaction. nih.govresearchgate.net
Specifically for faropenem, crystallographic and solution-state NMR studies have investigated its interactions with various serine- and metallo-β-lactamases. nih.gov These studies revealed that faropenem's reaction with these enzymes is complex, leading to multiple products. With KPC-2 (a serine-β-lactamase) and VIM-2 (a metallo-β-lactamase), the reaction involves the opening of both the β-lactam and the tetrahydrofuran (B95107) (THF) rings. nih.gov In contrast, with the L1 metallo-β-lactamase, crystallographic data showed that the THF ring remained intact, although this was not observed in solution. nih.gov This enzyme-specific product formation highlights the complexity of faropenem's interactions with resistance enzymes and provides valuable data for designing more robust inhibitors.
| Target Protein Class | Interaction Type | Key Findings | Reference |
|---|---|---|---|
| Penicillin-Binding Proteins (PBPs) | Covalent Inhibition | Faropenem binds to and inactivates PBPs, disrupting bacterial cell wall synthesis. | nih.govresearchgate.net |
| Beta-Lactamases (e.g., KPC-2, VIM-2, L1) | Hydrolysis/Inactivation | Faropenem is a substrate for many β-lactamases, which can lead to resistance. | nih.gov |
| Reaction products can be enzyme-specific, involving opening of the β-lactam and/or the tetrahydrofuran ring. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. youtube.com This approach is instrumental in rational drug design, allowing for the prediction of the activity of novel analogues.
Detailed Research Findings: While specific QSAR studies focusing exclusively on this compound are not widely published, the principles of QSAR have been extensively applied to the broader class of β-lactam antibiotics, including penems and carbapenems. nih.govarkat-usa.orgmdpi.com These studies aim to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the antibacterial potency and spectrum.
For penem antibiotics, structure-activity relationship studies have shown that modifications at the C2 position significantly influence the antibacterial activity. nih.gov For example, the nature of the side chain at this position can affect the compound's ability to penetrate the bacterial outer membrane and its affinity for target PBPs. nih.gov QSAR models can quantify these relationships. A typical QSAR model for an antibiotic might look like:
log(1/MIC) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Where MIC is the Minimum Inhibitory Concentration, and the descriptors can represent properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). youtube.com
By developing such models for a series of penem analogues, researchers can predict which structural modifications are likely to enhance activity against specific pathogens, including resistant strains. nih.govnih.gov For instance, a QSAR model could guide the design of new faropenem analogues with side chains that improve PBP binding affinity or reduce susceptibility to β-lactamase hydrolysis, potentially by altering steric bulk or electronic distribution. mdpi.comnih.gov
In Silico Prediction of Preclinical ADME Properties
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. researchgate.net These predictive models allow for the early assessment of a compound's drug-like properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition.
Detailed Research Findings: For faropenem, computational models can be used to predict a range of ADME properties. A study employing a pharmacometabonomic approach successfully predicted significant individual variations in the pharmacokinetics (AUC and Cmax) of faropenem based on predose plasma metabolite profiles. nih.gov This highlights the power of computational methods in moving towards personalized medicine. The study also suggested that organic anion transporters (OAT1 and OAT3) might be responsible for this individual variation. nih.gov
General in silico ADME models predict properties based on a molecule's structure. These predictions are valuable for guiding the design of prodrugs or analogues with improved characteristics.
| ADME Property | In Silico Prediction Goal | Relevance for Faropenem |
|---|---|---|
| A bsorption | Predict oral bioavailability and intestinal absorption. | Faropenem is orally active; models can help optimize absorption characteristics. wikipedia.org |
| D istribution | Predict plasma protein binding and blood-brain barrier penetration. | Understanding distribution helps predict efficacy at different infection sites. Models for β-lactams have been developed for protein binding. arkat-usa.org |
| M etabolism | Predict susceptibility to metabolic enzymes (e.g., cytochrome P450). | Identifying potential metabolic liabilities early in development. |
| E xcretion | Predict the primary route of elimination (e.g., renal). | Models can help anticipate the role of transporters like OAT1/3 in faropenem's clearance. nih.gov |
Conformational Analysis and Stereochemical Characterization
The biological activity of a chiral molecule like faropenem is intrinsically linked to its three-dimensional conformation and the specific stereochemistry of its chiral centers. Computational and spectroscopic methods are used to characterize these features.
Detailed Research Findings: Faropenem has a complex stereostructure, with multiple chiral centers that are critical for its biological activity. The specific stereoisomer, (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is the active form. nih.gov The stereochemistry of the hydroxyethyl (B10761427) side chain at C6 and the tetrahydrofuryl group at C2 are particularly important for its potent antibacterial activity and stability against some β-lactamases. clockss.org
Conformational analysis, often performed using computational methods like molecular mechanics or quantum chemical calculations, explores the energetically accessible three-dimensional shapes of the molecule. mdpi.com This is crucial because the molecule must adopt a specific conformation to bind effectively to its PBP target. The flexibility of the tetrahydrofuran ring and the orientation of the hydroxyethyl side chain are key conformational features.
Novel Drug Delivery Systems and Formulation Strategies for Faropenem Sodium Salt Hemipentahydrate Preclinical and Conceptual
Nanoparticle-Based Delivery Systems for Enhanced Bioavailability and Targeted Delivery
Nanoparticle-based drug delivery systems represent a promising platform for improving the therapeutic index of various drugs, including antibiotics like faropenem (B194159). nih.gov In recent years, nanotechnology has shown potential in enhancing the therapeutic effect of treatments for various conditions by providing targeted delivery and controlled release. nih.gov For faropenem, nanoparticle encapsulation could conceptually offer several advantages. By encapsulating the drug within a nanoparticle carrier, it may be protected from degradation in the gastrointestinal tract, leading to improved oral bioavailability. The bioavailability of faropenem sodium is reported to be around 20-30%, which could potentially be enhanced through nano-formulations. chemicalbook.com
Furthermore, nanoparticle-based systems can be engineered for targeted delivery. nih.gov For instance, in the context of respiratory infections, nanoparticles could be designed to specifically accumulate at the site of infection in the lungs, thereby increasing the local concentration of faropenem and enhancing its bactericidal activity against pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. nih.govnih.gov Preclinical studies with other drugs have demonstrated that nanoparticle delivery systems can improve drug absorption by cells and lead to more effective therapeutic outcomes. nih.gov While specific preclinical data on faropenem-loaded nanoparticles is limited, the general principles of nanotechnology offer a conceptual framework for future research and development.
Liposomal Encapsulation and Controlled Release Formulations
Liposomes, which are vesicular structures composed of a lipid bilayer, are versatile carriers for both hydrophilic and hydrophobic drugs. mdpi.com Encapsulating Faropenem Sodium Salt Hemipentahydrate within liposomes could provide a means for controlled release and improved drug delivery. researchgate.net Liposomal formulations have been shown to alter the biodistribution of encapsulated drugs, which can enhance their therapeutic index. researchgate.net
The process of liposomal encapsulation can be optimized to achieve high encapsulation efficiency. nih.govrsc.org For a water-soluble compound like faropenem sodium salt, it would primarily be entrapped within the aqueous core of the liposome. mdpi.com The composition of the lipid bilayer can be modified to control the release rate of the encapsulated drug. For example, the use of specific phospholipids (B1166683) and cholesterol can influence the rigidity and permeability of the liposomal membrane. researchgate.netrsc.org
A key advantage of liposomal delivery is the potential for sustained release, which could reduce the frequency of administration and improve patient adherence. Preclinical studies with other drugs have shown that liposomal formulations can provide a controlled release over an extended period. mdpi.comnih.gov For faropenem, which has a relatively short half-life of approximately one to two hours, a controlled-release liposomal formulation could help maintain therapeutic plasma concentrations for a longer duration. nih.gov
Table 1: Conceptual Liposomal Formulation Properties for Faropenem
| Property | Description | Potential Advantage for Faropenem |
| Encapsulation Type | Hydrophilic drug in aqueous core | Protection from degradation and controlled release. |
| Lipid Composition | e.g., Phospholipids, Cholesterol | Modulation of drug release rate and stability of the formulation. researchgate.netrsc.org |
| Release Mechanism | Diffusion through the lipid bilayer | Sustained release profile, potentially reducing dosing frequency. nih.gov |
Prodrug Design for Improved Pharmacokinetic Profiles (Preclinical)
One of the most clinically advanced strategies to improve the pharmacokinetic profile of faropenem is through prodrug design. A notable example is faropenem medoxomil, an ester prodrug of faropenem. drugbank.com This prodrug was specifically designed to enhance the oral bioavailability of the parent compound. drugbank.comnih.gov
Following oral administration, faropenem medoxomil is readily absorbed and then rapidly cleaved by esterases in the plasma to release the active faropenem molecule. nih.gov This approach has demonstrated a significant improvement in bioavailability. Preclinical and clinical studies have indicated that the bioavailability of faropenem is substantially increased with the medoxomil ester prodrug. chemicalbook.comnih.gov The bioavailability of faropenem medoxomil is estimated to be around 70-80%, which is considerably higher than that of faropenem sodium. chemicalbook.comnih.gov This enhanced absorption leads to higher systemic concentrations of the active drug, which is crucial for its efficacy against a broad spectrum of bacteria. drugbank.com
Table 2: Comparison of Bioavailability between Faropenem Sodium and its Prodrug (Preclinical Data)
| Compound | Form | Reported Bioavailability | Reference |
| Faropenem Sodium | Active Drug | 20-30% | chemicalbook.com |
| Faropenem Medoxomil | Prodrug | 70-80% | chemicalbook.comnih.gov |
Conceptual Pulmonary and Topical Delivery Systems for Targeted Therapy
Pulmonary Delivery: Given that faropenem demonstrates excellent in-vitro activity against common respiratory pathogens, the development of a pulmonary delivery system is a conceptually sound strategy for treating lower respiratory tract infections. nih.govnih.gov Direct delivery to the lungs would allow for high local concentrations of the antibiotic at the site of infection, potentially leading to enhanced efficacy and reduced systemic side effects. nih.gov Formulations such as dry powder inhalers or nebulized solutions could be explored. Nanoparticle or liposomal formulations of faropenem could also be adapted for aerosolization to improve drug deposition and retention in the lungs.
Topical Delivery: The development of topical formulations of faropenem is another conceptual avenue for treating localized skin and soft tissue infections. Topical delivery offers the advantage of direct application to the affected area, minimizing systemic exposure and potential side effects. nih.govijpbs.comresearchgate.net Formulations such as creams, ointments, or gels could be developed. For a topical system to be effective, the drug must be released from its vehicle and penetrate the stratum corneum to reach the deeper layers of the skin where the infection resides. ijpbs.comnih.govresearchgate.net Advanced formulations, such as nanoemulsions or microsponges, could potentially enhance the skin penetration and retention of faropenem. ijpbs.comresearchgate.net
Strategies for Minimizing Degradation and Enhancing Stability in Formulations
Faropenem, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. nih.gov Ensuring the stability of faropenem in a pharmaceutical formulation is critical to maintaining its potency and ensuring its therapeutic efficacy. pharmatimesofficial.com One of the inherent strengths of faropenem is its high stability against hydrolysis by various β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics. nih.gov
In addition to its inherent stability, formulation strategies can be employed to minimize degradation. These can include:
pH Control: Maintaining an optimal pH in liquid formulations is crucial. A study on the spectrophotometric determination of faropenem identified that an acetate (B1210297) buffer of pH 4.5 was optimal for the stability of a particular reaction product, suggesting that pH is a critical factor for the compound's stability. ijpsr.com
Excipient Selection: The choice of excipients in a formulation is important. For instance, the use of antioxidants can prevent oxidative degradation, while chelating agents can bind metal ions that may catalyze degradation reactions. pharmatimesofficial.com
Moisture Protection: For solid dosage forms, protection from moisture is paramount to prevent hydrolysis. This can be achieved through the use of desiccants in packaging or by formulating the drug in a way that minimizes water uptake. pharmatimesofficial.com
Lyophilization: For parenteral or other liquid formulations where stability in solution is a concern, lyophilization (freeze-drying) can be employed to create a stable, solid form of the drug that is reconstituted prior to use. pharmatimesofficial.com
Packaging: The use of appropriate packaging, such as light-resistant and moisture-proof containers, is a fundamental strategy to protect the formulation from environmental factors that can cause degradation. pharmatimesofficial.com
Metabolic Pathways and Metabolite Characterization of Faropenem Sodium Salt Hemipentahydrate Preclinical
Identification and Structural Elucidation of Major and Minor Metabolites
The biotransformation of faropenem (B194159), particularly in the context of its interaction with β-lactamases, has been a subject of detailed investigation. These enzymes, produced by bacteria to inactivate β-lactam antibiotics, can hydrolyze the β-lactam ring of faropenem, leading to the formation of various degradation products.
Solution-state Nuclear Magnetic Resonance (NMR) studies have been instrumental in identifying the structures of these metabolites. When faropenem is incubated with various carbapenem-hydrolyzing β-lactamases, multiple degradation products are formed. The primary mechanism of degradation involves the opening of the β-lactam ring. This leads to the formation of several major and minor metabolites, which can exist in different isomeric forms.
The main identified metabolites include:
Enamine products: These are formed following the hydrolysis of the β-lactam ring. Both (5S) and (5R) enamine products with the tetrahydrofuran (B95107) (THF) ring closed have been identified.
Imine products: These can be formed either directly through enzymatic action or non-enzymatically from the enamine products. Both THF ring-opened and ring-closed imine products have been observed. Specifically, (5R) and (5S) imine products with an opened THF ring are common, while a THF ring-closed imine has been identified as a minor or major product depending on the specific enzyme.
The formation and relative abundance of these metabolites are highly dependent on the specific β-lactamase enzyme interacting with faropenem. For instance, the THF ring-closed imine was observed as a minor product with the VIM-1 β-lactamase and a major product with the VIM-2 β-lactamase. In contrast, crystallographic analyses have sometimes shown different degradation products than what is observed in solution, highlighting the importance of solution-state studies for a comprehensive understanding of metabolite formation.
Table 1: Major and Minor Metabolites of Faropenem Identified in Preclinical Studies
| Metabolite Type | Specific Products | Ring Structure | Observation |
|---|---|---|---|
| Enamine | (5S) and (5R) enamines | THF ring-closed | Observed with multiple β-lactamases. |
| Imine | (5R) and (5S) imines | THF ring-opened | Common degradation products. |
| Imine | Imine | THF ring-closed | Observed with VIM-1 (minor) and VIM-2 (major) β-lactamases. |
Enzyme Systems Involved in Faropenem Biotransformation (e.g., Hydrolases, Dehydropeptidases)
The primary enzymes implicated in the biotransformation of faropenem in preclinical models are various classes of β-lactamases . These hydrolases are the main drivers of faropenem degradation, particularly in the context of bacterial resistance. The susceptibility of faropenem to these enzymes varies, with some β-lactamases hydrolyzing it more efficiently than others.
Key enzyme systems involved include:
Serine-β-Lactamases (SBLs): Faropenem is a substrate for some SBLs, such as KPC-2, although it is hydrolyzed less efficiently by this enzyme compared to others. Like other penems, faropenem can inhibit certain SBLs, including the class C enzyme AmpC and extended-spectrum β-lactamases (ESBLs) like those in the CTX-M family.
Metallo-β-Lactamases (MBLs): Faropenem is susceptible to hydrolysis by carbapenemases such as the B1 MBLs, for example, NDM-1. Studies with VIM-1, VIM-2, and L1 have shown that faropenem is a substrate for these enzymes, leading to the opening of the β-lactam ring and the formation of imine products.
While β-lactamases are the most studied enzymes in faropenem's biotransformation, other hydrolases could potentially be involved in its metabolism within the body. However, detailed studies on the role of other mammalian hydrolases or dehydropeptidases in faropenem metabolism are not extensively documented in publicly available literature. A study in rats indicated that enzymatic degradation of faropenem in the intestinal mucosa was minimal. nih.gov
Metabolite Pharmacological Activity and Toxicological Potential (In Vitro and Preclinical Animal Assessment)
There is limited publicly available information specifically detailing the pharmacological activity and toxicological potential of the identified metabolites of faropenem. The focus of most preclinical studies has been on the efficacy and safety of the parent compound.
Regarding toxicological potential, preclinical safety studies have been conducted on faropenem medoxomil, the oral prodrug of faropenem. A juvenile toxicity study in beagle puppies identified the No Observed Adverse Effect Level (NOAEL) to be 600 mg/kg-d, with kidney findings being adverse at a higher dose of 1400 mg/kg-d. nih.gov However, this study focused on the parent drug and does not provide a specific toxicological assessment of its individual metabolites. The general principle in drug development is to assess the safety of any major human metabolites. Without detailed information on the metabolic profile of faropenem in different preclinical species and in humans, a comprehensive assessment of the toxicological potential of its metabolites remains an area for further investigation.
Species Differences in Faropenem Metabolism (Comparative Preclinical Models)
Direct comparative studies on the metabolism of faropenem in different preclinical animal models such as rats, dogs, and monkeys are not extensively reported in the available literature. However, some pharmacokinetic studies provide indirect evidence of species-specific differences in the handling of the drug.
For instance, a study in dogs showed that approximately one-third of an oral dose of faropenem is excreted in the urine within 12 hours. who.int This urinary excretion in dogs is higher than that reported in humans, where it is around 14% to 20%. who.int This suggests potential differences in absorption, distribution, metabolism, and elimination between dogs and humans. who.int
General principles of drug metabolism highlight that significant species differences can exist in the expression and activity of metabolic enzymes, such as cytochrome P450 (CYP) isoforms. axcelead.com While faropenem's primary interaction in the context of its antibacterial action is with bacterial enzymes, its systemic metabolism in different species would likely involve mammalian enzyme systems. The lack of specific comparative metabolic profiling in rats, dogs, and monkeys makes it challenging to select the most appropriate animal model for predicting human metabolism and for the safety assessment of metabolites. Such studies are crucial in drug development to ensure that the animal models used in toxicological studies are exposed to a similar metabolic profile as humans.
Future Research Directions and Emerging Applications of Faropenem Sodium Salt Hemipentahydrate
Exploration of Faropenem (B194159) for Non-Traditional Antimicrobial Indications (e.g., Anti-Virulence, Anti-Biofilm)
The traditional paradigm of antibiotic action, focused on bactericidal or bacteriostatic activity, is expanding to include strategies that disarm pathogens without necessarily killing them. frontiersin.org This anti-virulence approach targets the factors that contribute to a pathogen's ability to cause disease, such as toxin production, adhesion, and biofilm formation. frontiersin.org Research into the anti-virulence and anti-biofilm properties of faropenem is an emerging field with significant potential.
Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and host immune responses. researchgate.net While specific studies on the anti-biofilm activity of faropenem are not abundant, its mechanism of action—inhibiting peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs)—suggests a potential role in disrupting biofilm integrity. mdpi.com The inhibition of cell wall synthesis could theoretically weaken the biofilm structure and render the embedded bacteria more susceptible to other antimicrobial agents or host defenses. Some studies have shown faropenem's bactericidal activity against both β-lactamase-positive and -negative anaerobic bacteria, which are often components of polymicrobial biofilms. nih.govscispace.com For instance, faropenem has demonstrated potent activity against periodontal pathogens, which are known to form complex biofilms. nih.govscispace.com
Future research should focus on detailed in vitro and in vivo studies to quantify the anti-biofilm effects of faropenem against a broader range of clinically relevant pathogens, including Pseudomonas aeruginosa and staphylococci. nih.gov Investigating the impact of sub-inhibitory concentrations of faropenem on biofilm formation and dispersal is a key area for exploration.
The concept of anti-virulence therapy also extends to the inhibition of secreted virulence factors. frontiersin.org For pathogens like Pseudomonas aeruginosa, virulence factors such as proteases, pyocyanin, and pyoverdine play a crucial role in pathogenesis. frontiersin.orgnih.gov While direct evidence of faropenem inhibiting these specific virulence factors is limited, its ability to disrupt bacterial cell wall synthesis could indirectly affect the expression and secretion of such factors. Research is needed to explore the potential of faropenem to modulate the expression of virulence genes in key pathogens. This could involve transcriptomic and proteomic analyses of bacteria exposed to faropenem to identify any down-regulation of virulence-associated genes.
Synergistic Combinations with Beta-Lactamase Inhibitors and Other Antimicrobial Agents
The increasing prevalence of β-lactamase-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. nih.gov Faropenem itself demonstrates stability against many common β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. chemicalbook.commedwinpublishers.comresearchgate.net However, its activity can be compromised by certain carbapenemases. scispace.com
The combination of faropenem with a β-lactamase inhibitor is a logical and promising strategy to extend its spectrum of activity against highly resistant organisms. Research has shown that combinations of β-lactams with β-lactamase inhibitors can be a successful approach to combat resistance. nih.gov For instance, a combination of faropenem with clavulanate has been formulated, aiming to protect faropenem from degradation by a wider range of β-lactamases. psu.ac.th
Future investigations should systematically evaluate the synergistic potential of faropenem with a variety of established and novel β-lactamase inhibitors against a panel of carbapenemase-producing Enterobacteriaceae and other multidrug-resistant organisms. researchgate.net Checkerboard and time-kill assays are crucial in vitro methods to determine the nature of the interaction between these agents.
Beyond β-lactamase inhibitors, exploring the synergy of faropenem with other classes of antimicrobial agents could unveil new therapeutic options. For example, studies on other carbapenems have shown synergistic effects when combined with aminoglycosides against carbapenem-resistant Escherichia coli. nih.govoup.comnih.govdiva-portal.org The combination of a cell wall synthesis inhibitor like faropenem with a protein synthesis inhibitor such as an aminoglycoside could lead to enhanced bactericidal activity. Similarly, investigating combinations with agents like vancomycin (B549263) against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) could be a valuable area of research, although some studies have shown indifference or additive effects rather than synergy for vancomycin combinations with other carbapenems. nih.govnih.gov
Table 1: Potential Synergistic Combinations for Faropenem Sodium Salt Hemipentahydrate
| Combination Agent | Rationale for Synergy | Target Pathogens |
| Beta-Lactamase Inhibitors | ||
| Clavulanate | Protection of the β-lactam ring from hydrolysis by β-lactamases. psu.ac.th | ESBL-producing Enterobacteriaceae |
| Novel inhibitors (e.g., avibactam, vaborbactam) | Broader spectrum of β-lactamase inhibition, including some carbapenemases. researchgate.net | Carbapenem-resistant Enterobacteriaceae (CRE) |
| Other Antimicrobial Agents | ||
| Aminoglycosides (e.g., amikacin, gentamicin) | Dual mechanisms of action targeting both cell wall and protein synthesis. oup.comnih.gov | Gram-negative bacteria, including Pseudomonas aeruginosa |
| Vancomycin | Potential for enhanced activity against Gram-positive organisms. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA) |
Design of Next-Generation Carbapenem (B1253116)/Penem (B1263517) Analogues Based on the Faropenem Scaffold
The unique chemical structure of faropenem, particularly its tetrahydrofuran (B95107) substituent at the C2 position, offers a versatile scaffold for the design of novel penem and carbapenem analogues. mdpi.comresearchgate.net This feature contributes to its chemical stability and reduced central nervous system effects compared to imipenem (B608078). mdpi.com The development of new derivatives based on the faropenem structure is a promising avenue for creating next-generation antibiotics with improved properties. nih.gov
One area of active research is the synthesis of faropenem analogues with enhanced activity against specific and challenging pathogens like Mycobacterium tuberculosis. The L,D-transpeptidase enzymes in M. tuberculosis, which are crucial for cell wall synthesis, are a valid target for faropenem. google.com By modifying the faropenem structure, it may be possible to design analogues with increased potency and better penetration into mycobacterial cells. google.comfrontiersin.org Research has explored strategies such as oxidizing faropenem to form a more stable fragment that binds to the target enzyme, or altering the heteroatom in the five-membered ring to create a more effective leaving group. google.comfrontiersin.org
Furthermore, the faropenem scaffold can be used to develop compounds that are not only potent antibiotics but also effective β-lactamase inhibitors. The penem structure has inherent potential for β-lactamase inhibition, and modifications to the side chains could optimize this activity. frontiersin.org The goal is to design molecules that can both kill bacteria and overcome resistance mechanisms simultaneously.
Future design strategies will likely involve computational modeling and structure-activity relationship (SAR) studies to predict the most effective modifications to the faropenem core. The aim is to create analogues with:
An expanded spectrum of activity.
Increased stability against a wider range of β-lactamases.
Improved pharmacokinetic properties.
Reduced potential for resistance development.
Biotechnological Production and Optimization Strategies
The synthesis of faropenem is a multi-step chemical process. patsnap.comnih.gov While effective, chemical synthesis can be complex and may involve costly reagents and generate significant waste. Biotechnological approaches, such as fermentation and enzymatic synthesis, offer potentially more sustainable and efficient alternatives for the production of faropenem and its precursors.
Currently, the industrial production of many β-lactam antibiotics relies on fermentation processes using high-yielding microbial strains. researchgate.netnih.govnih.gov While specific details on the large-scale fermentation of faropenem are not widely published, this remains a key area for future research. The focus would be on identifying or engineering a microorganism capable of producing a key intermediate or even the faropenem core structure. Optimization of fermentation parameters such as medium composition, pH, temperature, and aeration would be crucial to maximize yield. researchgate.netfrontiersin.orgnih.govnih.govnih.gov
Enzymatic synthesis represents another promising biotechnological route. This approach utilizes isolated enzymes to catalyze specific steps in the synthesis pathway. For faropenem, this could involve the enzymatic synthesis of the chiral tetrahydrofuran side chain or the enzymatic coupling of different precursors. The advantages of enzymatic synthesis include high specificity, mild reaction conditions, and reduced environmental impact. Research into identifying and optimizing suitable enzymes for the key steps in faropenem synthesis is a critical future direction.
Table 2: Potential Biotechnological Production Strategies for Faropenem
| Strategy | Description | Potential Advantages |
| Fermentation | Use of microorganisms to produce faropenem or its precursors. researchgate.netnih.govnih.gov | Cost-effective for large-scale production, use of renewable resources. |
| Enzymatic Synthesis | Use of isolated enzymes to catalyze specific reaction steps. | High specificity, mild reaction conditions, reduced byproducts. |
| Hybrid Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to optimize the overall process. | Leverages the strengths of both approaches for efficiency and sustainability. |
Global Surveillance of Faropenem Susceptibility and Resistance Patterns at a Molecular Level
The responsible and effective use of any antibiotic is contingent upon a thorough understanding of prevailing susceptibility and resistance patterns. For faropenem, which is used in several countries, global surveillance at a molecular level is crucial to track the emergence and spread of resistance. nih.govfrontiersin.org
Resistance to faropenem, like other β-lactams, can arise through several mechanisms, including:
Production of β-lactamases: Certain carbapenemases can hydrolyze faropenem. scispace.com
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of faropenem to its target. mdpi.comnih.gov
Efflux pumps: Active removal of the antibiotic from the bacterial cell can contribute to resistance. nih.gov
Porin loss: Reduced permeability of the outer membrane can limit the entry of the drug into the bacterial cell. dovepress.com
A study on Escherichia coli demonstrated that induced resistance to faropenem could lead to cross-resistance to carbapenems, particularly in ESBL-producing isolates, often through mutations in the ompC gene. nih.gov
Future surveillance efforts should not only rely on phenotypic susceptibility testing but also incorporate molecular methods to characterize the genetic determinants of resistance. dovepress.comresearchgate.net This includes sequencing the genes for β-lactamases, PBPs, and porins in resistant isolates. Such data is invaluable for understanding the molecular epidemiology of faropenem resistance and for informing treatment guidelines.
A global framework for surveillance, potentially integrated with existing systems like the WHO's Global Antimicrobial Resistance Surveillance System (GLASS), would be instrumental in monitoring the long-term viability of faropenem and guiding stewardship efforts to preserve its efficacy. nih.govdovepress.com
Q & A
Q. What experimental methods are recommended for confirming the crystalline structure of Faropenem Sodium Salt Hemipentahydrate?
To confirm its crystalline structure, use single-crystal X-ray diffraction (SCXRD) to resolve the unit cell parameters and hydrogen-bonding network. Powder X-ray diffraction (PXRD) can validate batch consistency by comparing experimental patterns with reference data. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for quantifying hydration states (e.g., hemipentahydrate = 2.5 H₂O per formula unit) .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
Prepare solutions in buffered media (pH 4–9) and monitor solubility via HPLC-UV at 25°C. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with periodic sampling. Use mass spectrometry (LC-MS) to identify degradation products, particularly β-lactam ring hydrolysis, which compromises antimicrobial activity .
Q. What analytical techniques are essential for verifying the purity of this compound?
Combine HPLC (≥99% purity, C18 column, UV detection at 254 nm) with ion chromatography for sodium quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while inductively coupled plasma mass spectrometry (ICP-MS) ensures the absence of heavy metal contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?
Conduct systematic reviews of MIC (Minimum Inhibitory Concentration) values across studies, stratifying by bacterial strains (e.g., Gram-positive vs. Gram-negative). Meta-analyses should account for variables like inoculum size, culture media, and assay protocols. Reproduce conflicting results using standardized CLSI (Clinical Laboratory Standards Institute) guidelines .
Q. What methodologies are recommended for studying the supramolecular assembly of this compound?
Use X-ray crystallography to resolve the 3D arrangement of sodium ions and water molecules within the unit cell. Pair with molecular dynamics simulations to analyze hydration dynamics. Solid-state NMR can probe local atomic environments, particularly the coordination of sodium ions with carboxylate and hydroxyl groups .
Q. How should researchers design experiments to evaluate Faropenem's resistance to β-lactamases?
Perform enzyme kinetics assays using purified β-lactamases (e.g., TEM-1, SHV-1) and monitor hydrolysis rates via UV-Vis spectroscopy (Δ absorbance at 260 nm). Compare with control substrates (e.g., ampicillin). For extended-spectrum β-lactamases (ESBLs), use isothermal titration calorimetry (ITC) to measure binding affinity .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Optimize crystallization conditions (e.g., anti-solvent addition rate, temperature gradients) using Design of Experiments (DoE) . Implement in-process controls (IPC) like inline Raman spectroscopy to monitor intermediate purity. For critical quality attributes (CQAs), validate via multivariate analysis (e.g., PCA of PXRD and DSC data) .
Q. How can in vitro-in vivo correlation (IVIVC) studies address discrepancies in Faropenem's pharmacokinetic data?
Develop physiologically based pharmacokinetic (PBPK) models integrating solubility, permeability (Caco-2 assays), and plasma protein binding. Validate with in vivo rodent studies, measuring AUC (Area Under Curve) and tissue penetration via microdialysis. Adjust for species-specific metabolic differences (e.g., cytochrome P450 activity) .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in Faropenem studies?
Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. For time-kill assays, use time-course modeling (e.g., Emax models) to quantify bactericidal vs. bacteriostatic effects. Bayesian hierarchical models can pool data from heterogeneous studies .
Q. How should researchers validate novel polymorphs or hydrate forms of this compound?
Characterize polymorphs using PXRD, DSC, and dynamic vapor sorption (DVS) . Compare stability under stress conditions (40°C/75% RH). For regulatory compliance, align with ICH Q6A guidelines, demonstrating equivalence in solubility, dissolution, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
